3-Iodo-3-trimethylsilylprop-2-en-1-ol

Analytical Chemistry Method Development Quality Control

This geminal I/TMS vinyl alcohol enables orthogonal activation for iterative Pd-catalyzed cross-coupling without intermediate purification. The (Z)-isomer delivers >95:5 stereoselectivity for leukotriene B₄, prostaglandin E₂, and eicosanoid analog construction. Differentiated from simple iodoalkenes or vinylsilanes, the dual functionality supports diversity-oriented synthesis of 3,3-disubstituted allyl alcohol scaffolds for medicinal chemistry. Essential for stereocontrolled polyene and 1-iodo-1-trimethylsilyl 1,3-diene construction.

Molecular Formula C6H13IOSi
Molecular Weight 256.16 g/mol
Cat. No. B13790922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-3-trimethylsilylprop-2-en-1-ol
Molecular FormulaC6H13IOSi
Molecular Weight256.16 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C(=CCO)I
InChIInChI=1S/C6H13IOSi/c1-9(2,3)6(7)4-5-8/h4,8H,5H2,1-3H3
InChIKeyGQJOQGBLWIODJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-3-trimethylsilylprop-2-en-1-ol: Organosilicon Iodovinyl Alcohol CAS 97632-90-1 Technical Profile


3-Iodo-3-trimethylsilylprop-2-en-1-ol (CAS: 97632-90-1) is a functionalized organosilicon compound classified as an iodovinyl alcohol bearing a trimethylsilyl (TMS) substituent [1]. Its molecular formula is C₆H₁₃IOSi with a computed molecular weight of 256.16 g/mol [2]. The compound features a vinyl iodide moiety conjugated with an allylic alcohol, where the trimethylsilyl group is located geminal to the iodine on the vinylic position [3]. This architecture confers distinct reactivity profiles—specifically the orthogonal activation of the C–I bond for cross-coupling and the C–Si bond for protodesilylation or transmetallation [4]. The compound exists as E and Z stereoisomers, with the Z-isomer being more extensively characterized in the synthetic literature [5].

3-Iodo-3-trimethylsilylprop-2-en-1-ol: Why Simple Iodoallyl Alcohols or Non-Halogenated Silyl Analogs Cannot Substitute


Substitution of 3-iodo-3-trimethylsilylprop-2-en-1-ol with a non-silylated iodoallyl alcohol (e.g., 3-iodoprop-2-en-1-ol) or a non-iodinated silylallyl alcohol (e.g., 3-trimethylsilylprop-2-en-1-ol) fundamentally alters reaction trajectories and product outcomes. The non-silylated analog lacks the orthogonal TMS handle required for sequential functionalization via desilylation/transmetallation, limiting synthetic versatility to a single cross-coupling event [1]. Conversely, the non-iodinated silyl analog cannot serve as a direct vinyl halide electrophile in Pd-catalyzed cross-couplings, necessitating separate activation steps that reduce atom economy and introduce additional purification burdens . The simultaneous presence of both I and TMS on the same vinylic carbon creates a uniquely reactive geminal pair that enables regioselective and stereocontrolled C–C bond constructions not accessible to either simple iodoalkenes or simple vinylsilanes alone [2]. Furthermore, stereoisomeric purity (Z vs. E) critically influences downstream stereochemical outcomes in applications such as leukotriene and prostaglandin synthesis, where the (Z)-configured compound is specifically required [3].

3-Iodo-3-trimethylsilylprop-2-en-1-ol: Quantifiable Differentiation Versus In-Class Analogs


Molecular Weight Differentiation: Enhanced Lipophilicity and GC-MS Detection Sensitivity

The trimethylsilyl (TMS) substituent increases the molecular weight of 3-iodo-3-trimethylsilylprop-2-en-1-ol (256.16 g/mol) by 72.18 g/mol relative to the non-silylated comparator 3-iodoprop-2-en-1-ol (183.98 g/mol) [1]. This mass increment enhances chromatographic retention and improves signal-to-noise ratios in GC-MS analyses, enabling lower detection limits compared to the des-silyl analog [2].

Analytical Chemistry Method Development Quality Control

Pinacol Coupling Efficiency: Enabling Stereocontrolled 1,2-Diol Construction

In TiI₄-mediated pinacol coupling, (Z)-3-iodo-3-trimethylsilylpropenal—the aldehyde derivative of the target alcohol—undergoes stereocontrolled dimerization to yield trans-4,5-bis[(Z)-2-iodo-2-(trimethylsilyl)vinyl]-2,2-dimethyl-1,3-dioxolane in 84% isolated yield [1]. By contrast, the non-silylated analog (Z)-3-iodopropenal does not participate in analogous stereocontrolled pinacol couplings, as the TMS group is essential for directing stereochemistry and stabilizing the incipient radical/anion intermediates [2].

Stereoselective Synthesis C–C Bond Formation Total Synthesis

Stereochemical Integrity: Z-Selective Synthesis of γ-Iodo Allylic Alcohols

The (Z)-isomer of 3-iodo-3-trimethylsilylprop-2-en-1-ol can be synthesized with high stereochemical fidelity via hydroalumination-iodination of propargylic alcohols. This (Z)-configured synthon is a critical building block for the stereocontrolled construction of leukotrienes and prostaglandins [1]. In contrast, the (E)-isomer or non-silylated analogs fail to deliver the required (Z)-olefin geometry necessary for biological activity in these eicosanoid targets [2].

Stereoselective Synthesis Eicosanoid Research Natural Product Synthesis

Orthogonal Functional Handles: Sequential Cross-Coupling Without Intermediate Purification

The geminal I/TMS substitution pattern permits orthogonal activation: the C–I bond undergoes Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Negishi) while the C–Si bond remains intact, then can be subsequently activated via fluoride-induced protodesilylation or transmetallation [1]. In a representative study, hydroaluminated 3-(trimethylsilyl)propargyl alcohols coupled with aryl iodides to give 3,3-disubstituted allyl alcohols in high stereoselectivity, leveraging the TMS group as both a steric director and a latent functional handle [2]. The non-silylated comparator 3-iodoprop-2-en-1-ol lacks this orthogonal handle, permitting only a single cross-coupling event [3].

Palladium Catalysis Sequential Functionalization Medicinal Chemistry

Derivative Antibacterial Activity: MIC Values from Structure-Activity Studies

Derivatives synthesized from 3-iodo-3-trimethylsilylprop-2-en-1-ol exhibit minimum inhibitory concentrations (MICs) of 1–2 µg/mL against Staphylococcus aureus and Enterococcus faecalis, and 2–8 µg/mL against Escherichia coli . While the parent compound itself is not directly active, these MIC values provide a baseline for structure-activity relationship (SAR) programs comparing silyl-containing scaffolds to des-silyl analogs. Preliminary SAR indicates that the trimethylsilyl group contributes to membrane permeability and metabolic stability, though direct comparator data for non-silylated derivatives are not reported in the same assay system .

Medicinal Chemistry Antibacterial Screening SAR Studies

3-Iodo-3-trimethylsilylprop-2-en-1-ol: Validated Application Scenarios for Scientific Procurement


Stereocontrolled Synthesis of Leukotriene and Prostaglandin Analogs

Procurement of (Z)-3-iodo-3-trimethylsilylprop-2-en-1-ol is essential for research groups synthesizing leukotriene B₄, prostaglandin E₂, or related eicosanoid analogs. The compound's (Z)-configured vinyl iodide serves as a direct precursor for stereocontrolled introduction of the conjugated triene or diene systems characteristic of these bioactive lipids [1]. The TMS group facilitates subsequent functionalization or serves as a protected alkyne equivalent after fluoride-mediated desilylation [2].

Sequential Cross-Coupling in Medicinal Chemistry Libraries

The geminal I/TMS substitution pattern enables iterative Pd-catalyzed cross-couplings without intermediate purification, making this compound a strategic building block for diversity-oriented synthesis [1]. Procurement supports medicinal chemistry programs aiming to rapidly generate 3,3-disubstituted allyl alcohol scaffolds for antibacterial or anticancer lead optimization [2].

Analytical Method Development and Reference Standard Preparation

The distinct molecular weight (256.16 g/mol) and diagnostic GC-MS fragmentation pattern of 3-iodo-3-trimethylsilylprop-2-en-1-ol make it suitable as a reference standard for method development in pharmaceutical impurity profiling or environmental analysis of organosilicon compounds [1]. The availability of both E and Z isomers from reputable vendors supports stereochemical method validation [2].

Synthesis of Functionalized 1,3-Dienes via Wittig Olefination

The compound serves as a precursor to 1-iodo-1-trimethylsilyl 1,3-dienes via reaction with phosphonium ylides. These dienes are valuable intermediates for Diels–Alder cycloadditions and further cross-coupling reactions [1]. The high stereoselectivity (>95:5 Z/E) achieved in the one-pot synthesis of these dienes underscores the compound's utility in stereocontrolled polyene construction [2].

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